molecular formula C14H15Cl2NS B001044 Ticlopidine hydrochloride CAS No. 53885-35-1

Ticlopidine hydrochloride

Cat. No.: B001044
CAS No.: 53885-35-1
M. Wt: 300.2 g/mol
InChI Key: MTKNGOHFNXIVOS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ticlopidine hydrochloride primarily targets the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that leads to blood clot formation. By acting on this receptor, this compound can effectively inhibit platelet aggregation .

Mode of Action

This compound is a prodrug, which means it is metabolized in the body to produce an active form . This active metabolite blocks the ADP receptor involved in the activation of the GPIIb/IIIa receptor complex . This complex is essential for platelet aggregation as it allows fibrinogen to bind to the platelet surface, enabling platelets to stick together . By blocking the ADP receptor, this compound prevents the activation of the GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

This compound affects several interdependent pathways of platelet activation. It inhibits platelet aggregation mediated by various inducers, including ADP, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet-activating factor . The drug appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site .

Pharmacokinetics

This compound has a bioavailability of over 80%, indicating that a significant proportion of the drug is absorbed into the bloodstream when taken orally . It is primarily metabolized in the liver . The elimination half-life of this compound is about 12 hours after a single dose and 4-5 days after repeated dosing . The drug is excreted through the kidneys and feces .

Result of Action

The primary molecular effect of this compound is the inhibition of platelet aggregation . On a cellular level, this results in a reduction in the formation of blood clots. This effect is beneficial in preventing conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .

Biochemical Analysis

Biochemical Properties

Ticlopidine hydrochloride is an effective inhibitor of platelet aggregation . It is a prodrug that is metabolized to an active form, which blocks the ADP receptor that is involved in GPIIb/IIIa receptor activation leading to platelet aggregation . This interaction with the ADP receptor and GPIIb/IIIa receptor is crucial in its role in biochemical reactions .

Cellular Effects

This compound reduces the chance that a harmful blood clot will form, by preventing certain cells in the blood from clumping together . This effect of this compound may also increase the chance of serious bleeding in some people .

Molecular Mechanism

The active metabolite of this compound prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .

Temporal Effects in Laboratory Settings

The incidence of Thrombotic Thrombocytopenic Purpura (TTP) peaks after about 3 to 4 weeks of therapy and neutropenia peaks at approximately 4 to 6 weeks . The incidence of aplastic anemia peaks after about 4 to 8 weeks of therapy . The incidence of the hematologic adverse reactions declines thereafter .

Dosage Effects in Animal Models

In a large number of animal models, this compound markedly inhibits thrombus formation or graft occlusion . Single oral doses of ticlopidine at 1600 mg/kg and 500 mg/kg were lethal to rats and mice, respectively . Symptoms of acute toxicity were GI hemorrhage, convulsions, hypothermia, dyspnea, loss of equilibrium and abnormal gait .

Metabolic Pathways

This compound is metabolized extensively by the liver with only trace amounts of intact drug detected . At least 20 metabolites have been identified . It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .

Transport and Distribution

This compound binds reversibly (98%) to plasma proteins, mainly to serum albumin and lipoproteins . The binding to albumin and lipoproteins is nonsaturable over a wide concentration range . This compound also binds to alpha-1 acid glycoprotein (about 15% or less) .

Subcellular Localization

The active metabolite of this compound prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This suggests that the active form of this compound is localized at the platelet membrane where the ADP receptor and GPIIb/IIIa complex are located .

Preparation Methods

The synthesis of Ticlopidine Hydrochloride involves a multi-step process starting from thiophene. A notable method includes a five-step synthetic approach that provides Ticlopidine in a 60% overall yield . This method is operationally simple, environmentally acceptable, and suitable for large-scale synthesis. The steps involve:

Chemical Reactions Analysis

Ticlopidine Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas . The major products formed from these reactions are sulfoxides, sulfones, and halogenated derivatives .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKNGOHFNXIVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202141
Record name Ticlopidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53885-35-1
Record name Ticlopidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53885-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticlopidine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TICLOPIDINE HYDROCHLORIDE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759165
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ticlopidine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(o-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.471
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Record name TICLOPIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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